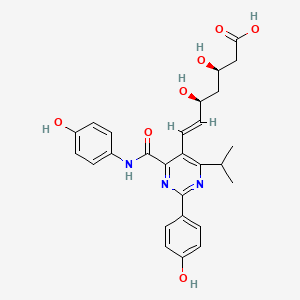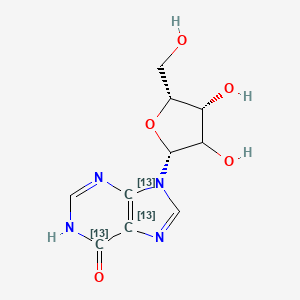
Inosine-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inosine-13C3 is a stable isotope-labeled compound where three carbon atoms in the inosine molecule are replaced with carbon-13 isotopes. Inosine itself is a purine nucleoside composed of hypoxanthine attached to a ribose sugar. The carbon-13 labeling allows for detailed metabolic studies using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Inosine-13C3 typically involves the incorporation of carbon-13 labeled precursors during the biosynthesis of inosine. One common method is to start with carbon-13 labeled glucose, which is metabolized by microorganisms to produce carbon-13 labeled inosine. The reaction conditions often involve controlled fermentation processes with specific strains of bacteria or yeast that can efficiently incorporate the carbon-13 isotope into the inosine structure.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing the fermentation conditions to maximize yield and purity. This includes controlling factors such as temperature, pH, nutrient supply, and oxygen levels. After fermentation, the this compound is extracted and purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Inosine-13C3 can undergo various chemical reactions, including:
Oxidation: Inosine can be oxidized to produce hypoxanthine and ribose.
Reduction: Reduction reactions can convert inosine to dihydroinosine.
Substitution: Nucleophilic substitution reactions can replace the ribose moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic reagents like ammonia or amines can be used under basic conditions.
Major Products:
Oxidation: Hypoxanthine and ribose.
Reduction: Dihydroinosine.
Substitution: Various substituted inosine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Inosine-13C3 has a wide range of applications in scientific research:
Chemistry: Used in NMR and mass spectrometry studies to trace metabolic pathways and understand the dynamics of biochemical reactions.
Biology: Helps in studying the metabolism of nucleosides and nucleotides in cells and tissues.
Medicine: Used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of inosine-based drugs.
Industry: Employed in the development of diagnostic tools and therapeutic agents, particularly in the field of oncology and neurology.
Mécanisme D'action
Inosine-13C3 exerts its effects primarily through its role as a nucleoside. It can be incorporated into RNA and DNA, influencing various cellular processes. Inosine acts as an agonist for adenosine receptors, particularly A1R and A2AR, which are involved in anti-inflammatory and neuroprotective pathways. The carbon-13 labeling allows researchers to track its metabolic fate and interactions within the body.
Comparaison Avec Des Composés Similaires
Inosine-13C5: Another carbon-13 labeled inosine with five carbon-13 atoms.
Inosine-2,8-d2: Inosine labeled with deuterium at positions 2 and 8.
Inosine-13C: Inosine labeled with a single carbon-13 atom.
Uniqueness: Inosine-13C3 is unique due to its specific labeling pattern, which provides detailed insights into the metabolic pathways and interactions of inosine. This makes it particularly valuable for studies requiring precise tracking of carbon atoms within the molecule.
Propriétés
Formule moléculaire |
C10H12N4O5 |
|---|---|
Poids moléculaire |
271.20 g/mol |
Nom IUPAC |
9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6+,7?,10-/m1/s1/i5+1,8+1,9+1 |
Clé InChI |
UGQMRVRMYYASKQ-QWHLKXJTSA-N |
SMILES isomérique |
C1=N[13C]2=[13C]([13C](=O)N1)N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



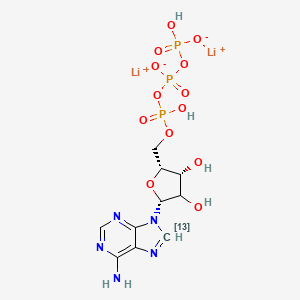
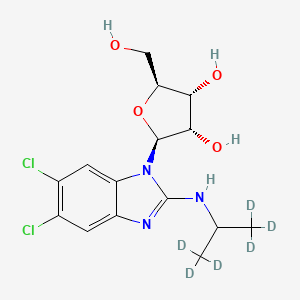

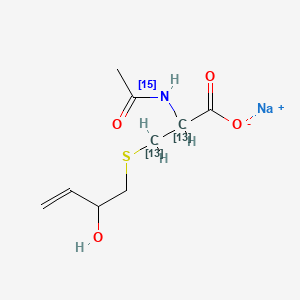
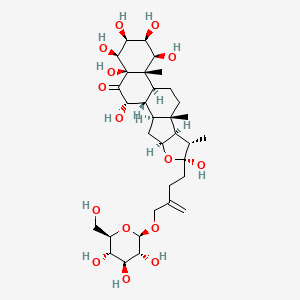
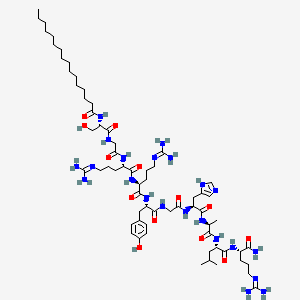
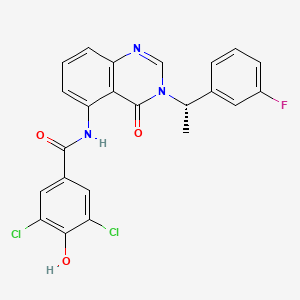
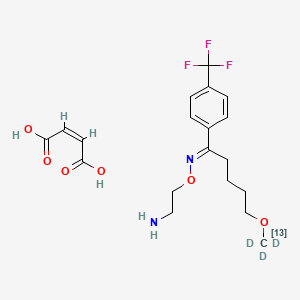
![N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide](/img/structure/B12384651.png)
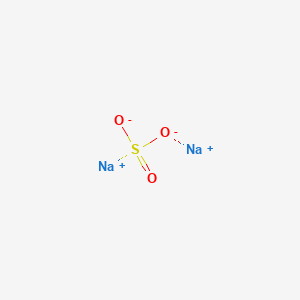
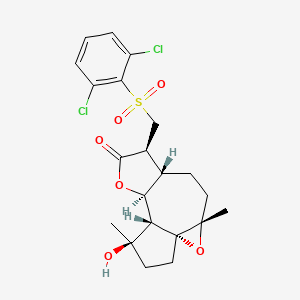
![3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12384668.png)
